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GlcNAc-6S

Mucopolysaccharidosis Biomarker Lysosomal Storage Disorder

GlcNAc-6S (N-acetylglucosamine-6-sulfate sodium salt) is the disease-specific substrate for N-acetylglucosamine-6-sulfatase (GNS). With >380-fold elevation in MPS IIID urine, it is the only valid standard for Sanfilippo D diagnostic assays. Substituting GalNAc-6S, GalNAc-4S, or unsulfated GlcNAc causes false negatives. Essential for GNS enzyme kinetics, keratan sulfate synthesis (CHST2 substrate), and UPLC-MS/MS method validation. Accept no analog substitutions.

Molecular Formula C8H14NNaO9S
Molecular Weight 323.26 g/mol
Cat. No. B1371536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlcNAc-6S
Molecular FormulaC8H14NNaO9S
Molecular Weight323.26 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+]
InChIInChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1
InChIKeyCBUJZKTVEFVBBG-FROKLYQUSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GlcNAc-6S (N-Acetylglucosamine-6-Sulfate): A Defined Sulfated Monosaccharide for Enzyme Characterization and Diagnostic Biomarker Research


GlcNAc-6S (N-acetylglucosamine-6-sulfate) is a sulfated monosaccharide derivative of N-acetylglucosamine (GlcNAc) [1]. It is a fundamental building block of glycosaminoglycans (GAGs) like keratan sulfate and heparan sulfate, and is a key metabolite in GAG degradation [2][3]. Chemically, it exists as the sodium salt with a defined molecular formula (C8H14NNaO9S) and a purity standard of ≥98.0% (TLC) for research use . It is distinguished by a sulfate group at the C-6 hydroxyl position, which confers specific biochemical recognition and reactivity [1].

The Procurement Risk of Substituting GlcNAc-6S with Other Sulfated Hexosamines


Substituting GlcNAc-6S with structurally similar analogs like GalNAc-6S, GalNAc-4S, or unsulfated GlcNAc is not valid for research requiring precise molecular interactions. Distinct sulfatases and sulfotransferases exhibit strict, non-overlapping substrate specificities for each isomer [1]. For instance, a deficiency in N-acetylglucosamine-6-sulfatase (GNS) leads to the specific lysosomal storage disorder Sanfilippo D (MPS IIID), characterized by a >500-fold elevation of GlcNAc-6S in urine, while a deficiency in galactosamine-6-sulfate sulfatase (GALNS) causes Morquio A (MPS IVA), with a specific elevation of GalNAc-6S [2][3]. Using the wrong sulfated monosaccharide will lead to false-negative results in enzyme assays and misidentification of disease biomarkers [2][4].

Quantitative Differentiation of GlcNAc-6S Against Key Analogs


Specificity in Urinary Biomarker Elevation for MPS IIID vs. MPS IVA

In a study of urine from mucopolysaccharidosis (MPS) patients, the elevation of sulfated N-acetylhexosamines is disease-specific. Urine from MPS IIID (Sanfilippo D) patients showed a specific, massive increase in GlcNAc-6S levels [1]. In contrast, MPS IVA (Morquio A) patients exhibited a specific elevation of GalNAc-6S, not GlcNAc-6S [1][2].

Mucopolysaccharidosis Biomarker Lysosomal Storage Disorder

Enzymatic Desulfation: Kinetic Preference of NG6SS for Polymeric vs. Monomeric GlcNAc-6S

The bovine N-acetylglucosamine-6-sulfate sulfatase (NG6SS) demonstrates a marked kinetic preference for GlcNAc-6S when it is presented in a polymeric context (keratan sulfate) rather than as a free monosaccharide [1]. This is a key differentiator for understanding its physiological role in GAG catabolism.

Enzyme Kinetics Sulfatase Glycosaminoglycan

Analytical Separation: Chromatographic Resolution from Isomeric HexNAc Sulfates

A validated UPLC-MS/MS method demonstrates the ability to achieve near-baseline separation of the three isomeric sulfated N-acetylhexosamines within a 15-minute run [1]. This analytical specificity is critical for accurate quantification in complex biological matrices like urine.

Analytical Chemistry UPLC-MS/MS Isomer Separation

Sulfotransferase Substrate Specificity in Glycan Biosynthesis

Recombinant GlcNAc-6-O-sulfotransferase (CHST2) exhibits strict substrate specificity, exclusively sulfating terminal GlcNAc moieties to yield GlcNAc6S [1]. This contrasts with other sulfotransferases like CHST1, which can modify internal galactosides and whose activity is modulated by the presence of a GlcNAc6S residue [1].

Glycobiology Sulfotransferase Chemoenzymatic Synthesis

Bacterial Metabolism: A Specific Carbon Source for Gut Microbes

Specific gut bacteria, such as Bifidobacterium breve, possess dedicated gene clusters for metabolizing GlcNAc-6S as a sole carbon source [1]. This metabolic capability is not universal and represents a specialized adaptation for utilizing sulfated mucin glycans.

Microbiome Mucin Degradation Bacterial Sulfatase

Validated Procurement Scenarios for GlcNAc-6S in Research and Diagnostics


Diagnostic Biomarker Assay Development for MPS IIID

Based on its >380-fold specific elevation in urine from MPS IIID (Sanfilippo D) patients, GlcNAc-6S is the validated, disease-specific substrate for developing and standardizing enzymatic and mass spectrometry-based diagnostic assays. Using GalNAc-6S or GlcNAc would lead to false negatives [1].

Enzymatic Characterization of N-Acetylglucosamine-6-Sulfatases (GNS/NG6SS)

As the specific substrate for N-acetylglucosamine-6-sulfatase (GNS), GlcNAc-6S is essential for enzyme kinetic studies, inhibitor screening, and understanding the enzyme's role in GAG catabolism. Its use ensures accurate determination of Km and Vmax values, which differ significantly from the enzyme's activity on polymeric substrates [2].

Chemoenzymatic Synthesis of Defined Sulfated Glycans

In the synthesis of keratan sulfate and other sulfated glycans, GlcNAc-6S is a required intermediate due to the strict substrate specificity of GlcNAc-6-O-sulfotransferases (e.g., CHST2). Its use guarantees the correct sulfation pattern, which is critical for studying glycan-binding protein interactions [3].

Analytical Method Development for Sulfated Hexosamine Isomer Resolution

GlcNAc-6S serves as a critical reference standard for developing and validating UPLC-MS/MS methods designed to separate and quantify sulfated hexosamine isomers in complex biological samples. Its use confirms method specificity and prevents misidentification of structurally similar disease biomarkers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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